molecular formula C18H18F3N3O B2701297 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 1798423-87-6

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No.: B2701297
CAS No.: 1798423-87-6
M. Wt: 349.357
InChI Key: NIXUXHYMJXVIBN-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, linked to a cinnamamide moiety

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is unique due to the presence of both the trifluoromethyl and cyclopropyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, bioavailability, and binding affinity to specific targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)16-12-15(14-7-8-14)24(23-16)11-10-22-17(25)9-6-13-4-2-1-3-5-13/h1-6,9,12,14H,7-8,10-11H2,(H,22,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUXHYMJXVIBN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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